molecular formula C6H16BCl3Si2 B14501167 Chloro({[(dichloroboranyl)methyl](dimethyl)silyl}methyl)dimethylsilane CAS No. 63794-51-4

Chloro({[(dichloroboranyl)methyl](dimethyl)silyl}methyl)dimethylsilane

Katalognummer: B14501167
CAS-Nummer: 63794-51-4
Molekulargewicht: 261.5 g/mol
InChI-Schlüssel: BMRSLHSYRCZWIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane typically involves the reaction of dichloroborane with a suitable silane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain a product that meets the required specifications for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield boron and silicon oxides, while substitution reactions can produce a variety of functionalized organosilicon and organoboron compounds .

Wissenschaftliche Forschungsanwendungen

Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane exerts its effects involves interactions with various molecular targets. The boron and silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions are crucial for its applications in organic synthesis and materials science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other organosilicon and organoboron compounds, such as:

Uniqueness

Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only one of these elements. Its ability to form stable bonds with various elements makes it a versatile reagent in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

63794-51-4

Molekularformel

C6H16BCl3Si2

Molekulargewicht

261.5 g/mol

IUPAC-Name

chloro-[[dichloroboranylmethyl(dimethyl)silyl]methyl]-dimethylsilane

InChI

InChI=1S/C6H16BCl3Si2/c1-11(2,5-7(8)9)6-12(3,4)10/h5-6H2,1-4H3

InChI-Schlüssel

BMRSLHSYRCZWIY-UHFFFAOYSA-N

Kanonische SMILES

B(C[Si](C)(C)C[Si](C)(C)Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.